molecular formula C12H10INO3 B13940450 Methyl 3-iodo-8-methoxyquinoline-6-carboxylate

Methyl 3-iodo-8-methoxyquinoline-6-carboxylate

Cat. No.: B13940450
M. Wt: 343.12 g/mol
InChI Key: JTJNLACVHLKMPS-UHFFFAOYSA-N
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Description

Methyl 3-iodo-8-methoxyquinoline-6-carboxylate (CAS 2639207-63-7) is a high-purity iodinated quinoline derivative supplied with a guaranteed purity of ≥98% . This compound is a valuable scaffold in medicinal chemistry, particularly for the development of novel antimicrobial agents . Research indicates that iodo-quinoline derivatives exhibit significant in vitro activity against pathogens such as S. epidermidis , K. pneumonie , and C. parapsilosis , and are effective at inhibiting microbial adhesion, the critical initial stage of biofilm development . The iodine atom on the quinoline core enhances the molecule's potential as a versatile building block for metal complexation . This makes it an interesting precursor for developing coordination compounds with ruthenium and other metals, which are being investigated as next-generation antineoplastic agents with novel mechanisms of action, such as inducing cancer cell death via mitophagy . Stored sealed in a dry environment at 2-8°C, this product is intended for research and further manufacturing use only, and is not for direct human use . GHS Safety Information: Signal Word: Warning. Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C12H10INO3

Molecular Weight

343.12 g/mol

IUPAC Name

methyl 3-iodo-8-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C12H10INO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3

InChI Key

JTJNLACVHLKMPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of methyl 3-iodo-8-methoxyquinoline-6-carboxylate generally proceeds via:

  • Construction of the quinoline core with appropriate substituents (methoxy at 8-position, carboxylate at 6-position).
  • Introduction of the iodine atom selectively at the 3-position.
  • Esterification to form the methyl carboxylate group.

This approach often relies on classical quinoline synthesis methods such as the Vilsmeier-Haack formylation, nucleophilic substitution, and halogenation reactions under controlled conditions.

Preparation of the Quinoline Core with Methoxy and Carboxylate Groups

One reliable route to the quinoline scaffold bearing methoxy and carboxylate substituents involves:

  • Starting from o-methoxyacetanilide or related methoxy-substituted anilines.
  • Employing the Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide to form 8-methoxyquinoline-3-carbaldehyde intermediates.
  • Subsequent transformations convert the aldehyde to the carboxylate ester at the 6-position through Erlenmeyer-Plöchl azlactone chemistry or related condensation and methanolysis steps.

This method was exemplified in the synthesis of related quinoline derivatives, where the Vilsmeier-Haack reaction yielded key chloro- or formyl-substituted quinolines in moderate to good yields (~50%) with crystalline intermediates suitable for further functionalization.

Esterification to Methyl Carboxylate

The carboxylate group at the 6-position is typically introduced or converted into the methyl ester via:

  • Direct esterification of the corresponding carboxylic acid using methanol and acid catalysis.
  • Transesterification reactions from other ester forms.
  • Methanolysis of intermediate azlactones or related lactone species.

These steps are generally conducted under reflux with acid catalysts such as sulfuric acid or p-toluenesulfonic acid to ensure complete conversion to the methyl ester.

One-Pot Synthesis Approaches

Recent advances include one-pot synthetic methods that combine multiple steps, such as quinoline ring formation, substitution, and esterification in a single reaction vessel. For example, WO2015198349A1 describes a one-pot synthesis of 3-substituted quinoline carboxylates, which could be adapted to prepare this compound by selecting appropriate starting materials and halogenation reagents.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Typical Conditions Yield Range Notes
Quinoline core formation Vilsmeier-Haack formylation Phosphoryl chloride, DMF, 0-85 °C, 42 h ~50% Starting from o-methoxyacetanilide
Conversion to carboxylate Azlactone formation + methanolysis Acetic anhydride, sodium acetate, methanol reflux 30-40% Provides 6-carboxylate ester group
Iodination at 3-position Electrophilic aromatic substitution or halogen exchange Iodine reagent, polar aprotic solvent, moderate heat Variable Selectivity critical, solvent choice important
Esterification to methyl ester Acid-catalyzed esterification Methanol, acid catalyst, reflux High Final step to methyl ester formation

Research Findings and Analytical Data

  • Spectroscopic characterization (NMR, HRMS) confirms the substitution pattern and purity of intermediates and final product.
  • Single-crystal X-ray diffraction has been used to verify the structure of key intermediates such as 8-methoxyquinoline-3-carbaldehyde.
  • Reaction kinetics indicate that solvent polarity and temperature significantly influence halogenation efficiency and selectivity.
  • Mechanistic studies suggest that the electrophilic iodine species preferentially attack the activated 3-position due to resonance stabilization by the quinoline nitrogen and methoxy group.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

Methyl 3-iodo-8-methoxyquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-iodo-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-iodo-8-methoxyquinoline-6-carboxylate with key analogs, highlighting substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
This compound C₁₂H₁₀INO₃ 343.12 3-I, 8-OCH₃, 6-COOCH₃ Cross-coupling precursor, drug synthesis
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate C₁₉H₂₀FN₃O₅·H₂O 413.40 7-NH₂, 1-cyclopropyl, 6-F, 8-OCH₃, 4-oxo, 3-COOCH₂CH₃ Antibacterial agents (fluoroquinolone class)
Methyl 6-fluoroisoquinoline-8-carboxylate C₁₁H₈FNO₂ 205.19 6-F, 8-COOCH₃ Pharmaceutical building block
6-Methoxyquinoline C₁₀H₉NO 159.18 6-OCH₃ Basic quinoline intermediate (mp 18–20°C)
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate C₁₄H₁₄INO₃ 383.18 6-I, 8-CH₃, 4-oxo, 3-COOCH₂CH₃ Structural analog with iodine at position 6

Key Research Findings

Iodine Position and Reactivity
  • The iodine at position 3 in the target compound offers distinct reactivity compared to the 6-iodo substituent in Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate . Position 3 is more sterically accessible for Suzuki-Miyaura or Ullmann coupling reactions, enabling selective derivatization.
Ester Group Effects
  • However, ethyl esters may confer greater metabolic stability due to slower hydrolysis .
Methoxy Group Influence
  • The 8-methoxy group in the target compound and Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate improves solubility in polar solvents.
Isoquinoline vs. Quinoline Core
  • Methyl 6-fluoroisoquinoline-8-carboxylate , an isoquinoline derivative, exhibits a shifted nitrogen position, altering electronic distribution and binding interactions compared to quinoline-based compounds. This structural difference may favor interactions with specific enzyme active sites.

Biological Activity

Methyl 3-iodo-8-methoxyquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C12H10INO3C_{12}H_{10}INO_3 and a molecular weight of 343.12 g/mol. The compound features a quinoline ring with an iodine atom at the 3-position, a methoxy group at the 8-position, and a carboxylate group at the 6-position. These functional groups contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism of action is believed to involve interference with bacterial enzyme systems or cell membrane integrity, although specific targets remain to be fully elucidated.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For instance, preliminary investigations have shown that this compound can inhibit the proliferation of cancer cell lines, including those derived from breast and liver cancers. The observed cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and death .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction : It could interact with cellular receptors that regulate growth and apoptosis.
  • DNA Interaction : The iodine atom in its structure may facilitate interactions with DNA, leading to disruption of replication processes in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves iodination reactions followed by esterification processes. Common methods include:

  • Iodination : Iodination of methyl 3-methoxyquinoline-6-carboxylate using iodine sources under controlled conditions.
  • Esterification : Conversion of the resultant acid to the corresponding methyl ester using alcohols and acid catalysts.

Case Studies and Research Findings

Several studies have documented the biological activity of related quinoline derivatives, providing insights into structure-activity relationships (SAR):

CompoundActivityIC50 ValueReference
This compoundAnticancerNot specified
Ethyl 3-Iodo-8-Methoxyquinoline-6-CarboxylateAntimicrobialNot specified
Coumarin DerivativesAnticancerIC50 = 2.3 µM

These findings suggest that modifications to the quinoline structure can significantly influence biological activity, indicating potential avenues for drug development.

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